1,4-Octadiene
Overview
Description
1,4-Octadiene: is an organic compound with the molecular formula C8H14 . It is a diene, meaning it contains two double bonds. The structure of this compound consists of a chain of eight carbon atoms with double bonds located between the first and second, and the fourth and fifth carbon atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Octadiene can be synthesized through several methods, including:
Dehydrohalogenation of 1,4-dihaloalkanes: This involves the elimination of hydrogen halides from 1,4-dihaloalkanes using a strong base such as potassium tert-butoxide.
Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile to form a cyclohexene derivative, which can then be converted to this compound through further reactions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of octane. This process uses metal catalysts such as platinum or palladium to facilitate the removal of hydrogen atoms from octane, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,4-Octadiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with metal catalysts like palladium or platinum.
Substitution: Halogens, acids, and bases.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes, alkylated alkenes.
Scientific Research Applications
1,4-Octadiene has several applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of synthetic rubber, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,4-Octadiene involves its ability to participate in various chemical reactions due to the presence of its double bonds. These double bonds can undergo addition reactions, where new atoms or groups are added to the carbon atoms of the double bond. The compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it forms cyclic compounds .
Comparison with Similar Compounds
1,3-Butadiene: Another diene with double bonds between the first and second, and third and fourth carbon atoms.
1,5-Hexadiene: A diene with double bonds between the first and second, and fifth and sixth carbon atoms.
1,7-Octadiene: A diene with double bonds between the first and second, and seventh and eighth carbon atoms.
Uniqueness: 1,4-Octadiene is unique due to the specific positioning of its double bonds, which allows it to participate in a variety of chemical reactions that other dienes may not. Its structure also makes it a valuable monomer for the synthesis of polymers with specific properties .
Properties
IUPAC Name |
octa-1,4-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7-8H,1,4-6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBLFDUGSBOMPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317767 | |
Record name | 1,4-Octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-25-2 | |
Record name | 1,4-Octadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5675-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octa-1,4-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1,4-octadiene be synthesized in a controlled manner?
A1: Research has shown that this compound can be selectively produced via the alternating cooligomerization of isoprene and propylene. This reaction utilizes a vanadium catalyst, specifically VO(acac)2–Et3Al–Et2AlCl, at low temperatures (-30 to 0°C) and requires an excess of propylene []. The reaction mechanism involves the alternating coordination of isoprene and propylene to the vanadium center. Adding triphenylphosphine or pyridine to the catalyst system suppresses cooligomerization, favoring isoprene dimerization and trimerization [].
Q2: What is the role of 1,3-butadiene in reactions involving manganese carbonyls?
A2: 1,3-Butadiene acts as a ligand in reactions with decacarbonyldimanganese(0), leading to the formation of various dinuclear manganese complexes []. These complexes, characterized using IR, NMR, and mass spectrometry, demonstrate the versatility of 1,3-butadiene in forming both bridging and chelating structures with manganese centers. The reaction is temperature-dependent, yielding different isomeric products at varying temperatures, highlighting the potential for controlled synthesis through temperature manipulation [].
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